1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a heterocyclic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a diazinane ring substituted with a phenyl group and a propan-2-yl group
Preparation Methods
The synthesis of 1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a diazinane derivative with a substituted benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the diazinane ring or the phenyl group are replaced with other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also contain a diazinane ring and exhibit similar chemical reactivity and biological activities.
Indole derivatives: Indole compounds share some structural similarities and are known for their diverse biological activities.
Triazole derivatives: These compounds have a similar heterocyclic structure and are used in various applications, including as antifungal agents and enzyme inhibitors
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1,3-dimethyl-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(2)12-7-5-11(6-8-12)9-13-14(19)17(3)16(21)18(4)15(13)20/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCLCYSRWOWCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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